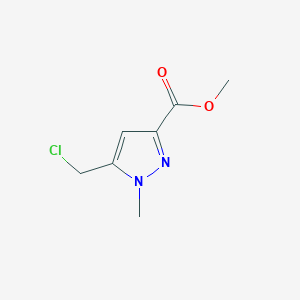

5-Chloromethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester

描述

5-Chloromethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester is a pyrazole derivative characterized by a chloromethyl group at position 5, a methyl group at position 1, and a carboxylic acid methyl ester at position 3 (Figure 1). This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination polymers. Its reactive chloromethyl group enables further functionalization, making it valuable for derivatization into bioactive molecules or metal-organic frameworks (MOFs) .

属性

IUPAC Name |

methyl 5-(chloromethyl)-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-10-5(4-8)3-6(9-10)7(11)12-2/h3H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTVZWCYCZFACI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloromethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester typically involves the reaction of 5-chloromethyl-1-methyl-1H-pyrazole-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

化学反应分析

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Amino derivatives, thioethers.

科学研究应用

Chemistry: In organic synthesis, 5-Chloromethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the preparation of pyrazole derivatives with potential biological activities .

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs targeting various biological pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its derivatives are investigated for their efficacy in treating diseases such as cancer and infectious diseases .

Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its derivatives are evaluated for their effectiveness in controlling pests and weeds .

作用机制

The mechanism of action of 5-Chloromethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

相似化合物的比较

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

3-Methyl-1H-pyrazole-4-carboxylic Acid Derivatives

- 3-Methyl-1H-pyrazole-4-carboxylic Acid Ethyl Ester: Synthesized via cyclization of ethyl 2-(ethoxymethylene)-3-oxobutanoate with hydrazine hydrate, this compound lacks the chloromethyl group but shares the methyl and ester substituents. It is used in insecticide production and exhibits a lower melting point (46–47°C) compared to hydrolyzed derivatives (237–238°C) .

- 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid : The additional methyl group at position 5 reduces reactivity compared to the chloromethyl analog, limiting its utility in nucleophilic substitution reactions .

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides

- These antifungal agents feature a difluoromethyl group at position 3 and an amide at position 3. The difluoromethyl group enhances metabolic stability, while the amide improves target binding (e.g., succinate dehydrogenase inhibition via hydrogen bonding with TYR58 and TRP173) . In contrast, the chloromethyl group in the target compound offers a site for covalent modifications.

4-Azidomethyl-1-methyl-pyrazole-3-carboxylic Acid Ethyl Esters

- However, the azide group poses stability challenges under thermal or acidic conditions, unlike the chloromethyl group, which is more hydrolytically stable .

5-Substituted-3-methylsulfanyl-pyrazole-4-carboxylic Acid Esters

- The methylsulfanyl group at position 3 and variable substituents at position 5 (e.g., amino, phenyl) confer analgesic and anti-inflammatory activities.

Physicochemical Properties

| Compound | Substituents (Positions) | Key Properties |

|---|---|---|

| Target Compound | 5-ClCH₂, 1-CH₃, 3-COOCH₃ | High reactivity (ClCH₂ as leaving group); moderate lipophilicity |

| 3-Methyl-1H-pyrazole-4-carboxylic Acid | 3-CH₃, 4-COOH | Low solubility in organic solvents; m.p. 237–238°C |

| 3-(Difluoromethyl)-pyrazole Amides | 3-CF₂H, 4-CONHR | Enhanced metabolic stability; antifungal IC₅₀ < 10 µM |

| 4-Azidomethyl-pyrazole Esters | 4-N₃CH₂, 3-COOCH₂CH₃ | Click chemistry utility; thermal instability (risk of azide decomposition) |

生物活性

5-Chloromethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester (5-CM-MPCA) is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry and agrochemicals. This compound has garnered attention due to its potential therapeutic effects, particularly in enzyme inhibition, antimicrobial activity, and neuroprotection.

- Molecular Formula : C7H8ClN2O2

- Molecular Weight : 188.61 g/mol

- CAS Number : 2245938-86-5

The biological activity of 5-CM-MPCA primarily involves its interaction with specific molecular targets, such as enzymes. Notably, it has been shown to inhibit D-amino acid oxidase (DAAO), an enzyme linked to oxidative stress in cells. By inhibiting DAAO, 5-CM-MPCA may protect against oxidative damage associated with neurodegenerative diseases, making it a candidate for neuroprotective therapies .

1. Enzyme Inhibition

5-CM-MPCA has demonstrated significant inhibitory effects on DAAO, which is crucial in the metabolism of D-serine. This inhibition can lead to reduced oxidative stress, potentially benefiting conditions like schizophrenia and other neurodegenerative disorders .

2. Antimicrobial Activity

The compound exhibits antimicrobial properties by inhibiting bacterial enzymes essential for cell wall synthesis. This mechanism is critical in developing new antibacterial agents, particularly against resistant strains .

3. Anti-inflammatory Effects

Research indicates that pyrazole derivatives, including 5-CM-MPCA, may possess anti-inflammatory properties. These effects are attributed to the modulation of inflammatory pathways and cytokine production .

Research Findings and Case Studies

A variety of studies have explored the biological activities of pyrazole derivatives, including 5-CM-MPCA. Below are some notable findings:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of pyrazole derivatives indicate that modifications at various positions on the pyrazole ring can significantly affect biological activity. For instance:

- Substituents at the 1-position of the pyrazole ring enhance enzyme inhibitory activity.

- The presence of electron-withdrawing groups increases the potency against microbial targets.

These insights guide further synthetic modifications to optimize the biological efficacy of compounds like 5-CM-MPCA .

常见问题

What spectroscopic and analytical methods are recommended for structural confirmation of 5-chloromethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester?

Answer:

Structural confirmation requires a combination of techniques:

- ¹H-NMR : Analyze chemical shifts for the methyl ester (δ ~3.8–4.0 ppm), chloromethyl group (δ ~4.5–5.0 ppm), and pyrazole ring protons (δ ~6.5–7.5 ppm) .

- IR Spectroscopy : Identify ester carbonyl (C=O stretch at ~1700–1750 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the chloromethyl and ester groups .

- Elemental Analysis : Validate purity (>95% by GC/HPLC) and stoichiometric composition .

How can reaction conditions be optimized to enhance the yield of this compound during synthesis?

Answer:

Key optimization strategies include:

- Solvent Selection : Use polar aprotic solvents like DMF or THF to stabilize intermediates and improve reaction rates (e.g., NaN₃-mediated reactions in DMF at 50°C) .

- Catalyst Use : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for nucleophilic substitution reactions involving chloromethyl groups .

- Temperature Control : Maintain reflux conditions (e.g., THF at 70–80°C) for cyclization steps to minimize side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .

What impurities are commonly observed during synthesis, and how are they characterized?

Answer:

Frequent impurities include:

- Unreacted Starting Materials : Residual 5-amino precursors or chloromethyl intermediates, detected via TLC or HPLC .

- Hydrolysis Byproducts : Free carboxylic acid forms (e.g., due to ester hydrolysis), identified by IR (broad O-H stretch ~2500–3000 cm⁻¹) .

- Dimerization Products : Formed during cyclization, resolved using preparative HPLC or fractional crystallization .

- Elemental Analysis Discrepancies : Deviations in C/H/N ratios indicate incomplete substitution or solvent retention .

How can researchers resolve contradictions in spectral data for novel pyrazole derivatives?

Answer:

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift simulations) .

- Isotopic Patterns : Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric impurities and true molecular ions .

- 2D NMR Techniques : Employ COSY and HSQC to assign ambiguous proton and carbon signals in crowded spectral regions .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., pyrazole ring conformation) via single-crystal analysis .

What in vitro assays are used to evaluate the biological activity of this compound?

Answer:

- Enzyme Inhibition Assays : Test carbonic anhydrase or cyclooxygenase (COX) inhibition using fluorometric or colorimetric methods (e.g., esterase-based detection) .

- Cell-Based Assays : Assess anti-inflammatory activity via LPS-induced TNF-α suppression in macrophages .

- Analgesic Screening : Use acetic acid-induced writhing or hot-plate tests in rodent models .

- Molecular Docking : Predict binding affinity to target proteins (e.g., COX-2) using AutoDock Vina or Schrödinger Suite .

How do substituent modifications on the pyrazole core influence bioactivity?

Answer:

- Chloromethyl Group : Enhances electrophilicity for nucleophilic substitution, enabling conjugation with biomolecules (e.g., thiol-containing enzymes) .

- Ester vs. Carboxylic Acid : Methyl esters improve cell permeability, while free acids enhance water solubility for in vitro assays .

- Phenyl Substitutions : Electron-withdrawing groups (e.g., -CF₃) at the 3-position increase COX-2 selectivity .

- Structure-Activity Relationships (SAR) : Systematic variation of substituents (e.g., replacing Cl with Br) reveals trends in potency and toxicity .

What storage conditions are recommended to maintain compound stability?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester group .

- Humidity Control : Use desiccants (silica gel) to avoid moisture-induced degradation .

- Light Sensitivity : Protect from UV exposure by using amber glass vials .

- Long-Term Stability : Monitor via periodic HPLC analysis (e.g., every 6 months) to detect decomposition .

What synthetic routes are available for generating analogs of this compound?

Answer:

- Nucleophilic Substitution : Replace the chloromethyl group with azide (-N₃) or thiol (-SH) using NaN₃ or thiourea .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl groups at the 5-position .

- Ester Hydrolysis : Convert methyl ester to carboxylic acid using NaOH/EtOH for salt formation .

- Huisgen Cycloaddition : Utilize click chemistry with alkynes to generate triazole-linked derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。